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Compound of Interest

Compound Name: VU0134992

Cat. No.: B15586153 Get Quote

An in-depth analysis of the initial in vivo characterization of VU0134992 reveals its role as the

first orally active and selective inhibitor of the Kir4.1 potassium channel, presenting a novel

mechanism for diuretic therapy.[1][2] This technical guide synthesizes the foundational

preclinical data, detailing the compound's mechanism of action, selectivity, and in vivo efficacy,

tailored for researchers and drug development professionals.

Mechanism of Action and Selectivity
VU0134992 functions as a pore blocker of the Kir4.1 potassium channel.[2][3] Its mechanism

involves the direct obstruction of the ion conduction pathway, a conclusion supported by patch-

clamp electrophysiology, molecular modeling, and site-directed mutagenesis.[1][4] These

studies have identified the pore-lining residues glutamate 158 (E158) and isoleucine 159 (I159)

as critical for the compound's blocking action.[1][3][5]

The inhibitory activity of VU0134992 demonstrates a notable preference for homomeric Kir4.1

channels over other members of the Kir channel family.[2] This selectivity is a crucial attribute

for a tool compound designed to probe the specific physiological functions of Kir4.1.

Quantitative Data Summary
The potency and selectivity of VU0134992 have been rigorously quantified through a series of

in vitro and in vivo experiments. The data are summarized below for clear comparison.

In Vitro Inhibitory Activity and Selectivity
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The compound's inhibitory concentration (IC₅₀) was determined against a panel of Kir channels

using whole-cell patch-clamp electrophysiology and thallium flux assays.

Target Channel Assay Method IC₅₀ (μM) Selectivity Notes

Homomeric Kir4.1
Whole-Cell Patch-

Clamp
0.97 Primary Target

Homomeric Kir4.1 Tl⁺ Flux Assay 5.2
Rightward shift often

seen in flux assays[1]

Heteromeric Kir4.1/5.1
Whole-Cell Patch-

Clamp
9.05

~9-fold selective for

Kir4.1 over

Kir4.1/5.1[1][4]

Kir3.1/3.2 Tl⁺ Flux Assay 2.5
Active toward Kir3.x

channels[1]

Kir3.1/3.4 Tl⁺ Flux Assay 3.1
Active toward Kir3.x

channels[1]

Kir4.2 Tl⁺ Flux Assay 8.1 [1]

Kir1.1, Kir2.1, Kir2.2 Tl⁺ Flux Assay >30

>30-fold selective

over these

channels[1][4]

Kir2.3, Kir6.2/SUR1,

Kir7.1
Tl⁺ Flux Assay Weakly Active

Partial inhibition at 30

µM[1][4]

Data sourced from Kharade et al., 2018.[1][4]

Pharmacokinetic Profile
Key pharmacokinetic parameters were assessed to determine the compound's suitability for in

vivo studies.
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Parameter Species Value Significance

Free Unbound

Fraction (fᵤ)
Rat Plasma 0.213

A large free fraction

suggests good

potential for target

engagement.[1][4][5]

Half-life (t₁/₂) Rat 10.6 minutes
Indicates a short

duration of action.[5]

In Vivo Renal Effects in Rats
Oral administration of VU0134992 produced a dose-dependent increase in urine and

electrolyte excretion in male Sprague-Dawley rats, consistent with the inhibition of renal Kir4.1.

[1][4][5]

Treatment Group
(Oral Gavage)

Urine Volume
(mL/kg)

Urinary Na⁺
Excretion (mEq/kg)

Urinary K⁺
Excretion (mEq/kg)

Vehicle 10.1 ± 1.5 0.8 ± 0.2 1.2 ± 0.1

VU0134992 (50

mg/kg)
25.3 ± 2.1 3.1 ± 0.4 2.5 ± 0.2

VU0134992 (100

mg/kg)
32.5 ± 3.0 4.5 ± 0.5 3.4 ± 0.3

*p < 0.05 compared to vehicle. Data adapted from published studies.[2][6]

Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.

Whole-Cell Patch-Clamp Electrophysiology
This technique was used to measure the inhibitory effect of VU0134992 on ion currents through

specific Kir channels.[2]
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Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human Kir

channel of interest (e.g., Kir4.1).[2]

Pipette (Intracellular) Solution: Contained (in mM): 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES.

The pH was adjusted to 7.2 with KOH.[2]

Bath (Extracellular) Solution: Contained (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10

HEPES, 10 glucose. The pH was adjusted to 7.4 with NaOH.[2]

Procedure:

Cells were voltage-clamped at a holding potential of -80 mV.[3]

A series of voltage steps, typically from -120 mV to +60 mV in 20 mV increments, were

applied to elicit whole-cell currents.[2][3]

Baseline currents were recorded.

VU0134992 was perfused into the bath solution at various concentrations to establish a

concentration-response curve.[2]

Currents were recorded and analyzed to quantify the inhibitory effect and determine the

IC₅₀ value.[2]

Thallium (Tl⁺) Flux Assay
This high-throughput screening method was used to assess the activity of VU0134992 against

a broader panel of Kir channels.

Principle: Thallium ions enter the cell through open potassium channels and can be detected

by a thallium-sensitive fluorescent dye. A reduction in the fluorescence signal indicates

channel blockade.[7]

Cell Line: HEK-293 cells stably expressing the Kir channel of interest.[2]

Reagents: A thallium-sensitive fluorescent dye (e.g., FluoZin-2), assay buffer, and a stimulus

buffer containing thallium sulfate.[2]
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Procedure:

Cells were plated in microtiter plates and loaded with the fluorescent dye.

VU0134992 was added at various concentrations.

A baseline fluorescence reading was taken.

The thallium-containing stimulus buffer was added to initiate ion flux.

Fluorescence was measured over time to determine the rate of thallium influx.

The degree of channel inhibition was calculated by comparing the fluorescence signal in

compound-treated wells to vehicle-control wells.[1]

In Vivo Metabolic Cage Studies
These studies were essential for characterizing the diuretic, natriuretic, and kaliuretic effects of

the compound.

Animal Model: Male Sprague-Dawley rats (250–300 g).[1][6]

Acclimatization: Animals were housed singly in metabolic cages for a period (e.g., 2 hours) to

acclimatize before the experiment. Access to food and water was restricted during the study

to ensure accurate urine collection.[1]

Administration: VU0134992 was administered via oral gavage at doses of 50 and 100 mg/kg.

[6] A vehicle control group was also included.

Data Collection: Urine was collected over a specified period (e.g., 4-6 hours).

Analysis: The total urine volume was measured. Urine samples were analyzed for sodium

(Na⁺) and potassium (K⁺) concentrations using a flame photometer or ion-selective

electrodes to determine total electrolyte excretion.

Signaling Pathways and Workflows
Renal Signaling Pathway of VU0134992
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In the distal convoluted tubule (DCT), Kir4.1 is critical for maintaining the basolateral

membrane potential, which drives NaCl reabsorption via the Na-Cl cotransporter (NCC).

Inhibition of Kir4.1 by VU0134992 is hypothesized to depolarize the cell membrane, which in

turn inhibits NCC activity, likely through the WNK-SPAK/OSR1 kinase cascade, leading to

diuresis and natriuresis.[2][3]
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1. Culture HEK-293 cells
expressing Kir4.1

2. Form Giga-Ohm Seal
on a single cell
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whole-cell configuration

4. Apply voltage steps &
record baseline current

5. Perfuse VU0134992
at varying concentrations
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7. Analyze data and
calculate IC₅₀
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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